molecular formula C6H10OS2 B1665233 Allicin CAS No. 539-86-6

Allicin

Cat. No. B1665233
CAS RN: 539-86-6
M. Wt: 162.3 g/mol
InChI Key: JDLKFOPOAOFWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allicin is an organosulfur compound obtained from garlic . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic . Allicin is unstable and quickly changes into a series of other sulfur-containing compounds such as diallyl disulfide .


Synthesis Analysis

The biosynthesis of allicin commences with the conversion of cysteine into S-allyl-L-cysteine. Oxidation of this thioether gives the sulfoxide (alliin). The enzyme alliinase, which contains pyridoxal phosphate (PLP), cleaves alliin, generating allylsulfenic acid (CH2=CHCH2SOH), pyruvate, and ammonium ions . At room temperature, two molecules of allylsulfenic acid condense to form allicin .


Molecular Structure Analysis

Allicin features the thiosulfinate functional group, R-S-(O)-S-R. The compound is not present in garlic unless tissue damage occurs . Allicin is chiral but occurs naturally only as a racemate .


Chemical Reactions Analysis

Allicin shows dose-dependent antimicrobial activity. At higher doses in eukaryotes, allicin can induce apoptosis or necrosis, whereas lower, biocompatible amounts can modulate the activity of redox-sensitive proteins and affect cellular signaling .


Physical And Chemical Properties Analysis

Allicin is an oily, slightly yellow liquid that gives garlic its distinctive odor. It is a thioester of sulfenic acid . Allicin is hydrophobic in nature, can efficiently cross the cellular membranes and behaves as a reactive sulfur species (RSS) inside the cells .

Scientific Research Applications

Antimicrobial Properties

  • Scientific Field : Microbiology
  • Summary of Application : Allicin has been widely investigated for its putative inhibitory activities against a wide range of microorganisms . It has demonstrated a preference for targeting the thiol-containing proteins and/or enzymes in microorganisms .
  • Methods of Application : Allicin is extracted from raw garlic and used in combination with other antimicrobials . It enhances the antimicrobial activities of these substances and improves the antimicrobial efficacy .
  • Results or Outcomes : Allicin has shown to regulate several genes essential for the virulence of microorganisms . It has also demonstrated the ability to function better in combination with other antimicrobials compared to when used alone .

Antiviral Properties

  • Scientific Field : Virology
  • Summary of Application : Allicin has shown to have an effect on SARS-CoV-2 infected cells .
  • Methods of Application : Allicin is applied to infected cells and its effect on the proteome of these cells is studied .
  • Results or Outcomes : Exposure of infected cells to biocompatible allicin doses led to a ∼60–70% decrease of viral RNA and infectious viral particles . Allicin also reduced the abundance of the structural viral proteins N, M, S and ORF3 in the host-virus proteome .

Antioxidant Properties

  • Scientific Field : Biochemistry
  • Summary of Application : Allicin has therapeutic potential as an antioxidant, inducing antioxidant product production .

Anticancer Properties

  • Scientific Field : Oncology
  • Summary of Application : Allicin has shown potential in triggering cancer cells apoptosis and inhibiting tumor growth .

Antifibrotic Properties

  • Scientific Field : Pathology
  • Summary of Application : Allicin has potential as an antifibrotic agent, decreasing tumor necrosis factor-alpha protein activity .

Cardioprotective Properties

  • Scientific Field : Cardiology
  • Summary of Application : Allicin has shown potential in decreasing angiogenesis and inducing vasorelaxation .

Safety And Hazards

Allicin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle allicin in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Allicin offers substantial potential for cancer therapy, yet its application is hindered by its instability and poor bioavailability. Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of allicin . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new allicin formulations .

properties

IUPAC Name

3-prop-2-enylsulfinylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKFOPOAOFWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043707
Record name Allicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

24 mg/mL at 10 °C
Record name Allicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Allicin

CAS RN

539-86-6
Record name Allicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-allyl acrylo-1-sulphinothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Allicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Allicin is produced from the Alliin, prepared by the method detailed in (d), by the simple procedure of either dissolving in distilled water or taking a given amount of the liquid Alliin produced above and adding a small amount of fresh garlic in the form a pealed complete whole clove. The mixture is then combined in a blender for up to 5 minutes, typically 2 minutes, resulting in the complete disintegration of the garlic clove and the release of the garlic enzyme Alliinase. Conversion of the Alliin present by the enzyme alliinase occurs rapidly with approximately 50% of the Alliin being converted. Further additions of garlic result in a further conversion of Alliin to Allicin. The HPLC method described by Iberl, Müller and Knobloch (1990) using a derivatising agent showed that both isomers of Alliin were converted to Allicin and substantially all Alliin present could be converted to Allicin. While the activity of the enzyme rapidly decreased following addition some activity remained for up to 24 hours, as demonstrated by FIG. 1, with the Allicin increasing and the Alliin decreasing with time without further addition of the enzyme. Storage of the reaction mixture at 20° C. did not completely stop the reaction.
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

10 grams of L-Alliin was added to 200 ml of distilled water and 12 grams of fresh garlic cloves were added as described above in (Example 3). When the reaction was complete, after approximately 3 hrs., the reaction mixture was extracted with a suitable solvent such as 50 ml of diethyl ether. The ether layer was separated, dried over Magnesium Sulphate, filtered and evaporated to a straw coloured liquid yielding 1 gram of allicin. This was dissolved in distilled water (100 ml) and the 1% Allicin solution was stored at −20 C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10 ml of diallyl disulphide (DADS) were stirred into 100 ml ethanol/water (1:1). 20 grams of potassium peroxymonosulfate (Oxone®) was added slowly over 2 hours, and stirred at below 10° C. until no further reaction was observed. The resultant solution was then filtered, and then extracted with diethyl ether (2×50 ml). The diethyl ether layers were combined and washed with 10% brine solution 2×50 ml. The ether layer was dried with magnesium sulfate then reduced to under vacuum. Removal of the solvent produced a yellow oil of pure allicin better than 90% (expressed as a % of pure material). The pure allicin may then be treated as per Example 1 for conversion to ajoene.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

First prepare a 1/400 dilution of allyl mercaptan by adding 1.25 ml (a quarter teaspoon) of food grade allyl mercaptan to 500 ml of distilled water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allicin
Reactant of Route 2
Allicin
Reactant of Route 3
Reactant of Route 3
Allicin
Reactant of Route 4
Allicin
Reactant of Route 5
Allicin
Reactant of Route 6
Allicin

Citations

For This Compound
40,600
Citations
J Borlinghaus, F Albrecht, MCH Gruhlke… - Molecules, 2014 - mdpi.com
… Allicin is produced upon tissue damage from the non-proteinogenic amino acid alliin (S-… of the allicin biosynthetic pathway will be presented in this review. Being a thiosulfinate, allicin is …
Number of citations: 813 www.mdpi.com
S Ankri, D Mirelman - Microbes and infection, 1999 - Elsevier
Allicin, one of the active principles of freshly crushed garlic homogenates, has a variety of antimicrobial activities. Allicin in its … The main antimicrobial effect of allicin is due to its chemical …
Number of citations: 841 www.sciencedirect.com
B Salehi, P Zucca, IE Orhan, E Azzini… - Trends in Food Science …, 2019 - Elsevier
… allicin in different Allium species, their biosynthesis, pharmacokinetics, absorption, and safety profile. Among the main allicin … Finally, special attention was also given to the allicin state …
Number of citations: 159 www.sciencedirect.com
JYY Chan, ACY Yuen, RYK Chan… - Phytotherapy …, 2013 - Wiley Online Library
… allicin is one such ingredient from garlic that was discovered with the potential to provide beneficial effects to the cardiovascular system. From the pharmacokinetic studies, allicin … Allicin …
Number of citations: 273 onlinelibrary.wiley.com
A Gonen, D Harats, A Rabinkov, T Miron, D Mirelman… - Pathobiology, 2006 - karger.com
… + binding to LDL following allicin treatment. LDL treatment with allicin significantly inhibited both … Conclusions: By using a pure allicin preparation, we were able to show that allicin may …
Number of citations: 133 karger.com
Y Yamada, K Azuma - Antimicrobial agents and chemotherapy, 1977 - Am Soc Microbiol
… the stability of allicin, but it may have occurred because allicin is … allicin on the sporeor cell is more stable than free allicin in the medium. Studies on the mechanism of action of allicin …
Number of citations: 196 journals.asm.org
B Iberl, G Winkler, B Müller, K Knobloch - Planta medica, 1990 - thieme-connect.com
… on the aiim-dependent allicingenerating capacity, enables the simultaneous quantification of allicin … It was found that, for quantitative GLC analysis of allicin, allicin has to be used as an …
Number of citations: 242 www.thieme-connect.com
RS Feldberg, SC Chang, AN Kotik… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… The effect of bacteriostatic concentrations of allicin (0.2 to 0.5 mM) on the growth … allicin and onset of inhibition, (ii) a transitory inhibition phase whose duration was proportional to allicin …
Number of citations: 411 journals.asm.org
LD Lawson, BG Hughes - Planta medica, 1992 - thieme-connect.com
The effects of pH, neutralization after acidification, time, and temperature on the yield of dialkyl thiosulfinates released from garlic powder and garlic cloves were determined. All …
Number of citations: 256 www.thieme-connect.com
B Iberl, G Winkler, K Knobloch - Planta Medica, 1990 - thieme-connect.com
… standardized in respect to alum or allicin. Quantitative determination methods of … of allicin transformation products in fatty oil (2). Our aim was to characterize the transformation of allicin …
Number of citations: 154 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.